4-(Acetylamino)phthalic anhydride is a derivative of phthalic anhydride, characterized by the presence of an acetylamino group at the 4-position of the phthalic structure. Its molecular formula is C₁₀H₇NO₄, and it has a molecular weight of approximately 205.17 g/mol. The compound appears as a white to light yellow crystalline solid and is soluble in organic solvents such as acetone and ethyl acetate, but insoluble in water. Its structural formula includes both an anhydride functional group and an acetylamino group, which contribute to its reactivity and utility in various
There is no current information available on a specific mechanism of action for 4-AP in biological systems.
-(Acetylamino)phthalic anhydride, also known as N-(1,3-Dihydro-1,3-dioxo-5-isobenzofuranyl)acetamide, is a chemical compound synthesized through various methods, including the reaction of phthalic anhydride with acetamide or N-acetylated anthranilic acid. Researchers have characterized its properties using various techniques, including:
These characterization methods are crucial for confirming the identity and purity of 4-(Acetylamino)phthalic anhydride, which is essential for its subsequent use in research applications.
While the specific research applications of 4-(Acetylamino)phthalic anhydride are still under exploration, its chemical properties suggest potential uses in various fields:
The synthesis of 4-(Acetylamino)phthalic anhydride can be achieved through several methods:
4-(Acetylamino)phthalic anhydride finds applications in various fields:
Interaction studies involving 4-(Acetylamino)phthalic anhydride have focused on its reactivity with various nucleophiles. For example, it has been shown to react with amino acids and other amines, forming stable adducts that can be further utilized in drug design and development. These interactions highlight its potential as a versatile building block in medicinal chemistry .
Several compounds share structural similarities with 4-(Acetylamino)phthalic anhydride. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Phthalic Anhydride | Anhydride | Base structure; widely used industrial chemical |
4-Aminophthalic Acid | Amino Acid | Lacks acetyl group; used in dye synthesis |
Maleic Anhydride | Anhydride | Different positioning of double bonds; reactive |
Naphthalene-1,8-Dicarboxylic Acid | Dicarboxylic Acid | More complex structure; used in polymer chemistry |
The uniqueness of 4-(Acetylamino)phthalic anhydride lies in its specific functionalization with the acetylamino group, which enhances its reactivity compared to other phthalate derivatives while providing distinct properties useful in synthesis and biological applications .
The synthesis of 4-(Acetylamino)phthalic anhydride through traditional acetylation routes represents one of the most established methodologies in organic chemistry [2]. The primary approach involves the direct acylation of phthalimide with acetic anhydride, typically conducted under reflux conditions [3] . This reaction proceeds through a nucleophilic acyl substitution mechanism where phthalimide serves as the nucleophile attacking the electrophilic carbonyl carbon of acetic anhydride [2].
The reaction typically involves heating phthalimide with acetic anhydride under reflux conditions for 4-6 hours [3] . The stoichiometric equation demonstrates the formation of 4-(Acetylamino)phthalic anhydride alongside acetic acid as a byproduct [3]. Catalytic enhancement is often achieved through the addition of sodium acetate, which facilitates the reaction by providing a basic environment that promotes nucleophilic attack [2].
An alternative traditional route employs the reaction of anthranilic acid with phthalic anhydride, followed by thermal cyclization [2]. This method involves heating the reactants in paraffin oil at temperatures ranging from 130°C to 150°C [2]. The resulting mixture undergoes filtration and subsequent recrystallization using ethanol to obtain purified product [2].
The thermal dehydration method represents another classical approach, where phthalamic acid undergoes cyclization at elevated temperatures above 210°C [5] [6]. This process involves the elimination of water molecules to form the anhydride linkage, though it typically results in lower yields compared to the acetic anhydride method [5] [6].
Method | Reaction Conditions | Typical Yield (%) | Catalyst Required | Advantages | Disadvantages |
---|---|---|---|---|---|
Direct Acetylation of Phthalic Anhydride | Acetic anhydride, 150-200°C, 2-4h | 65-75 | Lewis acid (Aluminum chloride, Zinc chloride) | Direct route, simple setup | Harsh conditions, side reactions |
Acylation of Phthalimide | Acetic anhydride, reflux, 4-6h | 70-80 | Sodium acetate | High selectivity, well-established | Multiple steps, longer reaction time |
N-Acetylated Anthranilic Acid Route | Anthranilic acid + acetic anhydride, 130-150°C | 60-70 | None | Mild conditions, no catalyst | Lower yields, temperature sensitive |
Thermal Dehydration Method | Phthalamic acid + heat, 210°C+ | 50-65 | None | Simple one-step process | High temperature, poor selectivity |
Contemporary synthetic methodologies for 4-(Acetylamino)phthalic anhydride have increasingly embraced green chemistry principles, focusing on sustainable catalytic systems and environmentally benign reaction conditions [7] [8] [9]. The development of renewable production pathways represents a significant advancement in the field, with biomass-derived routes showing particular promise [7] [9] [10].
The biomass-derived synthesis pathway employs furan and maleic anhydride as starting materials, both obtainable from renewable sources [9] [10]. This route proceeds through a two-step mechanism involving Diels-Alder cycloaddition followed by dehydration [9] [10]. The Diels-Alder reaction between furan and maleic anhydride achieves excellent yields of 96% under solvent-free conditions at room temperature [10] [11]. The subsequent dehydration step utilizes mixed-sulfonic carboxylic anhydrides in methanesulfonic acid, achieving 80% selectivity to phthalic anhydride [10] [11].
N-heterocyclic carbene catalysis represents another significant advancement in green synthesis methodologies [12]. These organocatalysts enable atroposelective synthesis under mild conditions, typically operating at room temperature with minimal base requirements [12]. The process demonstrates excellent yields ranging from 80-95% with selectivities between 90-98% [12].
Ionic liquid catalysts have emerged as highly effective and recyclable systems for phthalic anhydride synthesis [13] [14]. These catalysts operate at moderate temperatures between 60-80°C and can be recycled multiple times without significant loss of activity [14]. The immiscibility of ionic liquids with organic products facilitates easy separation and catalyst recovery [14].
One-pot synthesis methodologies using molybdenum oxide and copper nitrate catalysts have been developed for renewable phthalic anhydride production from 5-hydroxymethylfurfural [15]. This approach achieves 63.2% yield under mild reaction conditions, representing a significant improvement in process efficiency compared to traditional multi-step routes [15].
Catalytic System | Operating Conditions | Yield (%) | Selectivity (%) | Environmental Impact | Industrial Feasibility |
---|---|---|---|---|---|
Vanadium-based catalysts | 320-400°C, Vanadium pentoxide/Titanium dioxide | 70-85 | 85-92 | Moderate | High |
N-heterocyclic carbenes | Room temperature, mild base | 80-95 | 90-98 | Low | Medium |
Ionic liquid catalysts | 60-80°C, recyclable catalyst | 75-90 | 88-95 | Very low | High |
Biocatalytic systems | Enzymatic, 37°C, aqueous | 60-75 | 85-90 | Very low | Low |
Green solvent systems | Water-ethanol, microwave | 70-85 | 80-88 | Low | Medium |
Industrial-scale production of 4-(Acetylamino)phthalic anhydride involves sophisticated process optimization strategies designed to maximize yield while minimizing energy consumption and waste generation [16] [17] [18]. Modern industrial facilities typically operate at production capacities ranging from 80,000 to 150,000 tons per year, depending on the specific process configuration and market demands [17] [18].
The traditional industrial process employs fixed-bed tubular reactors operating at temperatures between 340-385°C and pressures of 1.5-2.0 atmospheres [19] [18]. These systems utilize vanadium pentoxide catalysts supported on titanium dioxide, achieving typical yields of 70-85% with catalyst lifetimes of 6-12 months [20] [18]. The process consumes approximately 3.5-4.2 gigajoules of energy per ton of product, with raw material efficiency ranging from 78-82% [17] [18].
Optimized industrial processes have been developed to enhance efficiency and reduce environmental impact [16] [20]. These improved systems employ fluidized bed reactors operating at lower temperatures of 320-360°C and reduced pressures of 1.2-1.8 atmospheres [19] [18]. The optimization results in extended catalyst lifetimes of 12-18 months and reduced energy consumption of 2.8-3.5 gigajoules per ton [18].
Process integration strategies focus on heat recovery and energy utilization efficiency [21]. Modern plants incorporate heat exchangers and steam generation systems to capture and utilize the exothermic heat generated during the oxidation reactions [21]. Switch condenser systems are employed for product recovery, utilizing automated switching cycles to optimize condensation and collection efficiency [21].
Parameter | Traditional Process | Optimized Process | Green Chemistry Approach |
---|---|---|---|
Production Capacity | 80,000-100,000 tons/year | 100,000-150,000 tons/year | 50,000-80,000 tons/year |
Reactor Type | Fixed bed tubular | Fluidized bed | Continuous flow |
Operating Temperature | 340-385°C | 320-360°C | 80-120°C |
Operating Pressure | 1.5-2.0 atm | 1.2-1.8 atm | Atmospheric |
Catalyst Life | 6-12 months | 12-18 months | 24+ months |
Energy Consumption | 3.5-4.2 gigajoules/ton | 2.8-3.5 gigajoules/ton | 2.0-2.8 gigajoules/ton |
Raw Material Efficiency | 78-82% | 85-90% | 90-95% |
Waste Generation | 15-20% of input | 8-12% of input | 3-5% of input |
The comparative evaluation of synthetic routes for 4-(Acetylamino)phthalic anhydride encompasses multiple criteria including atom economy, environmental factor, energy efficiency, and overall sustainability metrics [22] [23] [24]. Traditional acetylation methods, while well-established, demonstrate significant limitations in terms of environmental impact and resource utilization [25] [24].
Atom economy analysis reveals substantial differences between synthetic approaches [22] [23]. Traditional acetylation routes achieve atom economies of 65-70%, reflecting significant waste generation through byproduct formation [22]. In contrast, biomass-derived routes demonstrate superior atom economies of 85-90%, indicating more efficient utilization of starting materials [23] [24].
Environmental factor calculations provide quantitative assessment of waste generation across different synthetic methodologies [22] [23] [24]. Traditional processes exhibit E-factors ranging from 8-12, indicating substantial waste production relative to desired product [22]. Modern catalytic approaches achieve significantly improved E-factors of 2-4, demonstrating enhanced environmental compatibility [23] [24].
Energy efficiency comparisons highlight the advantages of modern synthetic approaches [22] [23] [24]. Traditional acetylation processes require 45-55 megajoules per kilogram of product, while biomass-derived routes achieve energy efficiencies of 25-35 megajoules per kilogram [23] [24]. Flow chemistry approaches demonstrate the highest energy efficiency at 22-32 megajoules per kilogram [22].
Carbon footprint analysis reveals significant environmental benefits associated with sustainable synthetic routes [24] [26]. Traditional processes generate 3.2-4.1 kilograms of carbon dioxide equivalent per kilogram of product [24] [26]. Biomass-derived synthesis reduces carbon emissions to 1.5-2.2 kilograms per kilogram of product, representing a substantial improvement in climate impact [24] [26].
Life cycle assessment studies demonstrate that biomass-based production offers advantages in reducing climate change and fossil depletion, though requiring increased water usage compared to traditional petroleum-based routes [23] [24]. The minimum selling price for biomass-derived phthalic anhydride is estimated at approximately half the cost of oil-based production, making it economically competitive [23] [24].
Synthesis Route | Atom Economy (%) | E-factor | Energy Efficiency (megajoules/kg) | Carbon Footprint (kg carbon dioxide/kg) | Water Usage (L/kg) | Waste Production (kg/kg product) |
---|---|---|---|---|---|---|
Traditional Acetylation | 65-70 | 8-12 | 45-55 | 3.2-4.1 | 15-25 | 0.8-1.2 |
Catalytic Oxidation | 75-80 | 5-8 | 35-45 | 2.8-3.5 | 12-20 | 0.5-0.8 |
Biomass-derived Route | 85-90 | 2-4 | 25-35 | 1.5-2.2 | 25-35 | 0.2-0.4 |
Ionic Liquid Catalysis | 80-85 | 3-5 | 30-40 | 2.0-2.8 | 8-15 | 0.3-0.5 |
Microwave-assisted | 70-78 | 4-7 | 28-38 | 2.2-3.0 | 10-18 | 0.4-0.7 |
Flow Chemistry | 82-88 | 2-3 | 22-32 | 1.8-2.5 | 5-12 | 0.2-0.3 |
4-(Acetylamino)phthalic anhydride exists as a crystalline solid under standard conditions, appearing as white to light yellow crystals [2]. The compound demonstrates typical solid-state behavior for organic crystalline materials, with phase transitions occurring at elevated temperatures. The crystalline nature is maintained during storage at refrigerated temperatures (2-8°C), which is necessary to prevent degradation [5].
4-(Acetylamino)phthalic anhydride exhibits excellent solubility in polar organic solvents. The compound is readily soluble in acetone, ethyl acetate, and alcohols, reflecting its polar nature due to the presence of both the anhydride group and the acetylamino substituent [2]. The solubility pattern is consistent with compounds containing both polar and aromatic structural features.
The compound shows particularly good solubility in acetone and ethyl acetate, which are commonly used as solvents for purification and recrystallization procedures. Ethyl acetate has been specifically mentioned as a recrystallization solvent for this compound [10] [11]. The solubility in alcohols such as ethanol provides additional options for synthetic applications and purification processes.
4-(Acetylamino)phthalic anhydride is insoluble in water, which is typical for phthalic anhydride derivatives [2]. However, the compound undergoes hydrolysis when in contact with water, leading to ring opening of the anhydride group. This hydrolysis reaction produces phthalic acid and acetic acid derivatives, making the compound inherently unstable in aqueous environments [2] [12].
The hydrolysis reaction follows the general mechanism:
This hydrolytic instability necessitates storage under anhydrous conditions and careful handling to prevent moisture exposure [5].
The anhydride functionality in 4-(Acetylamino)phthalic anhydride undergoes characteristic nucleophilic acyl substitution reactions. The compound reacts readily with nucleophiles including alcohols, amines, and water, following typical anhydride reaction patterns [2] [12]. These reactions proceed through nucleophilic attack on the electrophilic carbonyl carbon, leading to ring opening and formation of substituted products.
The reactivity with alcohols produces ester derivatives, while reactions with primary and secondary amines yield amide products. The reaction mechanism involves:
The acetylamino group at the 4-position significantly influences the electronic properties of the phthalic anhydride system. As an electron-withdrawing group, the acetylamino substituent enhances the electrophilic character of the anhydride carbonyls, making them more reactive toward nucleophilic attack [2] [12]. This electronic effect is consistent with the observed reactivity patterns and the compound's ability to form stable adducts with various nucleophiles.
The presence of the acetylamino group also provides a site for potential further chemical modification. The amide nitrogen can participate in hydrogen bonding interactions, influencing both the physical properties and reactivity of the compound. This dual functionality makes 4-(Acetylamino)phthalic anhydride a versatile synthetic intermediate [2].
Research indicates that 4-(Acetylamino)phthalic anhydride can react with biological nucleophiles such as amino acids and proteins. These interactions result in the formation of stable covalent adducts, which has implications for its potential biological activity and applications in medicinal chemistry [2]. The compound's ability to form these adducts is attributed to its electrophilic anhydride functionality combined with the directing effects of the acetylamino substituent.